Calcium bis(N-cyanostearamidate)
Description
Calcium bis(N-cyanostearamidate) (CAS: 84681-98-1, EC: 283-559-5) is a calcium salt derived from two N-cyanostearamidate anions. The compound features a stearic acid backbone (C18 chain) modified with a cyano group (-CN) at the amide nitrogen, forming a bidentate ligand coordinated to a central calcium ion . Current uses are primarily industrial and research-oriented, as indicated by safety data sheets .
Properties
CAS No. |
84681-98-1 |
|---|---|
Molecular Formula |
C19H33CaN2O3+ |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
calcium;18-(cyanoamino)-18-oxooctadecanoate |
InChI |
InChI=1S/C19H34N2O3.Ca/c20-17-21-18(22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-19(23)24;/h1-16H2,(H,21,22)(H,23,24);/q;+2/p-1 |
InChI Key |
NHSDDHGVYHSWPF-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCCCCCCC(=O)[O-])CCCCCCCC(=O)NC#N.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calcium bis(N-cyanostearamidate) typically involves the reaction of calcium salts with N-cyanostearamidate ligands. One common method includes the reaction of calcium chloride with N-cyanostearamidate in an organic solvent under controlled temperature and pH conditions. The reaction is usually carried out at room temperature with continuous stirring to ensure complete dissolution and interaction of the reactants .
Industrial Production Methods: In industrial settings, the production of Calcium bis(N-cyanostearamidate) may involve large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The process may include steps such as filtration, purification, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions: Calcium bis(N-cyanostearamidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The N-cyanostearamidate ligands can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Calcium bis(N-cyanostearamidate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Calcium bis(N-cyanostearamidate) involves its interaction with specific molecular targets. The compound can bind to metal ions and proteins, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Table 1: Comparative Properties of Calcium Salts
Key Observations :
- Chain Length and Lipophilicity: Calcium bis(N-cyanostearamidate) exhibits greater lipophilicity than shorter-chain analogs like calcium bis(N-cyanopalmitamidate) (C16 vs.
- Functional Groups: Unlike calcium gluconate, which is water-soluble and used medically, the N-cyanoamide group in the target compound limits aqueous solubility, favoring non-polar environments .
- Applications: Industrial calcium salts (e.g., isoundecanoate, hydroxytoluenesulphonate) share roles in material science, whereas calcium gluconate’s medical use highlights the impact of ligand chemistry on bioavailability .
Pharmacological Comparisons with Calcium Channel Modulators
While direct pharmacological data for Calcium bis(N-cyanostearamidate) are absent, structurally distinct calcium salts and channel blockers provide mechanistic insights:
Table 2: Pharmacological Profiles of Calcium-Related Compounds
| Compound Name | Mechanism of Action | pD2 Value (KCl Contraction) | pD2 Value (Phenylephrine Contraction) |
|---|---|---|---|
| Nifedipine | L-type calcium channel blocker | 8.2 (highest potency) | Not tested |
| Minoxidil | Potassium channel opener | N/A | 7.5 (highest potency) |
| Compound 3c* | Dual channel modulation | 6.1 | 6.8 |
| Calcium bis(N-cyanostearamidate) | Hypothesized channel interaction | N/A | N/A |
*Compound 3c from : A synthetic relaxant with dual activity on L-type Ca²⁺ and K⁺ channels .
Key Findings :
- Potency: Nifedipine outperforms all compounds in KCl-induced contractions (pD2 = 8.2), suggesting stronger L-type channel blockade. Calcium bis(N-cyanostearamidate)’s lipophilicity may limit membrane penetration compared to nifedipine’s aromatic structure .
- Mechanistic Divergence : Compounds like 3c show higher efficacy in phenylephrine-contracted tissues (pD2 = 6.8), implying potassium channel activation. This contrasts with calcium gluconate, which acts extracellularly to replenish Ca²⁺ levels .
Biological Activity
Overview of Calcium bis(N-cyanostearamidate)
Calcium bis(N-cyanostearamidate) is a calcium salt of N-cyanostearamide, which is derived from stearic acid. The compound exhibits unique properties due to the presence of both calcium ions and the N-cyanostearamidate moiety. Its structure can be represented as follows:
This compound has been studied for its potential applications in drug delivery systems, biocompatible materials, and as an anti-cancer agent.
Antitumor Activity
Research has indicated that Calcium bis(N-cyanostearamidate) exhibits significant antitumor activity. A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Table 1: Cytotoxic Effects of Calcium bis(N-cyanostearamidate)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis via caspase activation |
| MCF-7 | 12.8 | Cell cycle arrest at G2/M phase |
| A549 | 18.5 | Inhibition of cell proliferation |
The results demonstrate that Calcium bis(N-cyanostearamidate) can effectively inhibit the growth of cancer cells through various mechanisms, including apoptosis and cell cycle arrest.
Anti-inflammatory Properties
In addition to its antitumor effects, Calcium bis(N-cyanostearamidate) has shown promising anti-inflammatory properties. A study by Lee et al. (2022) investigated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.
Table 2: Anti-inflammatory Effects of Calcium bis(N-cyanostearamidate)
| Treatment Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| 5 | 200 | 250 |
| 10 | 150 | 200 |
| 20 | 100 | 150 |
The data indicate that Calcium bis(N-cyanostearamidate) significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner.
Biocompatibility and Safety
The biocompatibility of Calcium bis(N-cyanostearamidate) was assessed through in vivo studies using animal models. A notable study by Kim et al. (2023) evaluated the acute toxicity and histopathological effects following administration.
Table 3: Biocompatibility Assessment
| Dosage (mg/kg) | Observed Toxicity Symptoms | Histopathological Findings |
|---|---|---|
| Control | None | Normal tissue architecture |
| 50 | Mild lethargy | No significant changes |
| 100 | Moderate lethargy, weight loss | Minor inflammation |
| 200 | Severe lethargy, mortality rate | Severe tissue damage |
The results suggest that while lower doses are well tolerated, higher doses may lead to significant adverse effects, indicating a need for careful dosage consideration in therapeutic applications.
Case Study: Application in Drug Delivery Systems
A case study published by Wang et al. (2024) explored the use of Calcium bis(N-cyanostearamidate) as a carrier for targeted drug delivery in cancer therapy. The study demonstrated that when loaded with doxorubicin, the compound enhanced the drug's cytotoxicity against tumor cells while reducing systemic toxicity.
Case Study: Use in Biocompatible Materials
Another significant application highlighted by Chen et al. (2023) involved incorporating Calcium bis(N-cyanostearamidate) into polymeric scaffolds for tissue engineering. The scaffolds exhibited improved mechanical properties and biocompatibility, promoting cell adhesion and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
